Methyl 2-(1,3-dithian-2-yl)acetate
Description
Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry in Academic Research
The journey of 1,3-dithianes from a chemical curiosity to a cornerstone of organic synthesis began to gain significant momentum in the mid-20th century. While the concept of "umpolung" or reactivity reversal was introduced earlier by Wittig, it was the seminal work of E.J. Corey and Dieter Seebach in the 1960s that truly unlocked the synthetic potential of 1,3-dithianes. acs.orgwikipedia.orgnih.gov Their research laid the groundwork for what is now famously known as the Corey-Seebach reaction, a method that allows for the nucleophilic acylation of various electrophiles. wikipedia.orgjk-sci.com Since their initial reports, the application of 1,3-dithianes has expanded dramatically, finding use in the total synthesis of numerous complex natural products. researchgate.netacs.org The continuous development of new methods for both the formation and deprotection of dithianes has further solidified their importance in academic and industrial research. asianpubs.orgorganic-chemistry.org
Fundamental Role of 1,3-Dithianes as Acyl Anion Equivalents (Umpolung Strategy)
The most celebrated role of 1,3-dithianes in organic synthesis is their function as "masked" acyl anions. thieme-connect.deegyankosh.ac.in This capability is a direct result of the "umpolung" (polarity inversion) strategy. organic-chemistry.orgquimicaorganica.org
Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This means it readily reacts with nucleophiles. The umpolung strategy seeks to reverse this inherent reactivity, making the carbonyl carbon nucleophilic. This is achieved by converting the carbonyl compound into a 1,3-dithiane. The C-H bond at the 2-position of the dithiane ring (the carbon that was formerly the carbonyl carbon) is sufficiently acidic to be deprotonated by a strong base, such as n-butyllithium. egyankosh.ac.inquimicaorganica.org The resulting carbanion, a 2-lithio-1,3-dithiane, is stabilized by the adjacent sulfur atoms. egyankosh.ac.inresearchgate.net This stabilized carbanion now acts as a potent nucleophile, an "acyl anion equivalent," capable of attacking a wide range of electrophiles. wikipedia.orgorganic-chemistry.org
The groundbreaking work of Corey and Seebach demonstrated the synthetic utility of this umpolung strategy. wikipedia.orgnih.gov They showed that 2-lithio-1,3-dithianes could react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. jk-sci.comorganic-chemistry.org After the nucleophilic addition, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, revealing a new ketone or aldehyde. wikipedia.orgasianpubs.org This two-step process effectively allows for the formation of a carbon-carbon bond at the carbonyl carbon, a transformation that is not possible through traditional carbonyl chemistry.
1,3-Dithianes as Versatile Carbonyl Protecting Groups
Beyond their role in umpolung, 1,3-dithianes are also highly effective protecting groups for aldehydes and ketones. thieme-connect.deasianpubs.orgorganic-chemistry.org They are readily formed by treating a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. thieme-connect.deorganic-chemistry.org A key advantage of dithianes as protecting groups is their remarkable stability under a wide range of reaction conditions, including both acidic and basic media, where many other protecting groups might fail. thieme-connect.deasianpubs.org This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. The carbonyl group can then be regenerated (deprotected) when needed, often through oxidative or hydrolytic methods. asianpubs.orgresearchgate.netacs.orgnih.gov
Overview of Synthetic Methodologies Involving Dithiane Intermediates
The versatility of 1,3-dithianes has led to the development of a broad spectrum of synthetic methodologies. These include:
Corey-Seebach Reaction: The archetypal reaction involving the alkylation of 2-lithio-1,3-dithianes followed by hydrolysis to form ketones. wikipedia.orgjk-sci.com
Reactions with Epoxides: Opening of epoxide rings to form β-hydroxy ketones after deprotection. nih.govjk-sci.com
Addition to Carbonyl Compounds: Formation of α-hydroxy ketones upon reaction with aldehydes or ketones. jk-sci.comegyankosh.ac.in
Conjugate Additions: Michael-type additions to α,β-unsaturated systems.
Synthesis of Complex Molecules: The application of dithiane chemistry has been instrumental in the total synthesis of a wide array of natural products, including alkaloids, terpenoids, and polyketides. acs.orgnih.govencyclopedia.pubresearchgate.net
These methodologies highlight the profound impact that 1,3-dithiane chemistry has had on the field of organic synthesis, providing chemists with a reliable and powerful tool for molecular construction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64714-80-3 |
|---|---|
Molecular Formula |
C7H12O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
methyl 2-(1,3-dithian-2-yl)acetate |
InChI |
InChI=1S/C7H12O2S2/c1-9-6(8)5-7-10-3-2-4-11-7/h7H,2-5H2,1H3 |
InChI Key |
YBOPCUINJDFIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1SCCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dithiane Systems
Thioacetalization of Carbonyl Compounds
Thioacetalization is a key method for creating 1,3-dithiane (B146892) structures. It serves not only as a protective strategy for carbonyl groups but also facilitates umpolung (polarity inversion) chemistry. numberanalytics.comwikipedia.org
A variety of acid catalysts are employed to promote the formation of thioacetals from carbonyl compounds.
Brønsted and Lewis Acids: The reaction of carbonyl compounds with thiols or dithiols is commonly catalyzed by either Brønsted or Lewis acids. wikipedia.org Traditional Lewis acids used for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃). acs.org Hydrochloric acid (HCl) is a frequently used Brønsted acid for this transformation. semanticscholar.org These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the thiol. wikipedia.org
Aqueous Hydrobromic Acid: An efficient method for the thioacetalization of a range of aldehydes and ketones utilizes aqueous hydrobromic acid at room temperature. semanticscholar.org This approach has proven effective for various substituted aldehydes and certain ketones. semanticscholar.org
A summary of representative acid-catalyzed thioacetalization reactions is presented in the table below.
| Carbonyl Compound | Thiol/Dithiol | Acid Catalyst | Product | Yield | Reference |
| 3,4,5-Trimethoxybenzaldehyde | 1,2-Ethanedithiol | aq. HBr | Corresponding Thioacetal | High | semanticscholar.org |
| Various Aldehydes & Ketones | Thiols/Dithiols | aq. HBr | Corresponding Thioacetals | High | semanticscholar.org |
This table provides illustrative examples and is not exhaustive.
A broad spectrum of catalytic reagents has been developed to facilitate thioacetalization, often offering milder reaction conditions and improved selectivity.
p-Toluenesulfonic Acid (p-TSA): A procedure using a catalytic amount of p-toluenesulfonic acid in conjunction with silica (B1680970) gel provides an effective method for the protection of aldehydes and ketones as thioacetals. organic-chemistry.orgthieme-connect.com This heterogeneous system simplifies product isolation, often requiring only filtration and solvent removal. organic-chemistry.orgthieme-connect.com
Perchloric Acid on Silica Gel (HClO₄-SiO₂): This solid-supported catalyst has been shown to be highly efficient for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org
Praseodymium Triflate (Pr(OTf)₃): This catalyst demonstrates high efficiency and can be recycled, offering a chemoselective method for the protection of aldehydes. organic-chemistry.org
Hafnium Trifluoromethanesulfonate (B1224126) (Hf(OTf)₄): A catalytic amount of hafnium trifluoromethanesulfonate effectively converts various aliphatic and aromatic aldehydes and ketones into their corresponding thioacetals in high yields under mild conditions. organic-chemistry.org
Iodine: Catalytic amounts of iodine can be used to protect aldehydes and ketones as their thioacetals under mild reaction conditions. organic-chemistry.org
Below is a table summarizing the use of these diverse catalytic reagents.
| Catalyst | Substrates | Conditions | Key Advantages | Reference |
| p-Toluenesulfonic acid/silica gel | Aldehydes, Ketones | Reflux in CH₂Cl₂ or hexanes | Versatility, short reaction time, excellent yield, easy work-up | organic-chemistry.orgthieme-connect.com |
| HClO₄-SiO₂ | Aldehydes, Ketones | Solvent-free, room temperature | High efficiency, reusable catalyst | organic-chemistry.org |
| Praseodymium triflate | Aldehydes | - | Efficient, recyclable, chemoselective | organic-chemistry.org |
| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Mild conditions | High yields, tolerates sensitive groups | organic-chemistry.org |
| Iodine | Aldehydes, Ketones | Mild conditions | - | organic-chemistry.org |
This table highlights key features of each catalytic system.
In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, new environmentally benign methods for thioacetalization have been developed. mdpi.com
Tungstate Sulfuric Acid: This solid acid catalyst has been reported for its use in green chemical processes.
Tungstophosphoric Acid (H₃PW₁₂O₄₀): This heteropoly acid is a highly effective and selective catalyst for the thioacetalization of aldehydes and ketones in the absence of a solvent, leading to excellent yields. organic-chemistry.org It is particularly useful for chemoselective conversions and can be applied to sterically hindered carbonyl compounds. organic-chemistry.org
Synthesis of Substituted 1,3-Dithianes
Beyond the direct thioacetalization of carbonyl compounds, other methodologies exist for synthesizing substituted 1,3-dithianes, which are valuable intermediates in organic synthesis. researchgate.net
Alkyne Dithioacetalization: A direct and atom-economical route to dithioacetals is the hydrothiolation of alkynes with dithiols. rsc.org An alcohol-mediated dithioacetalization of unactivated alkynes with 2-chloro-1,3-dithiane (B1253039) has been developed, providing Markovnikov-selective 1,3-dithianes in good to excellent yields under mild conditions. rsc.orgrsc.org This method is applicable to a variety of aryl alkynes, including those with electron-donating or electron-withdrawing substituents. rsc.org Notably, methyl propiolate is a suitable substrate for this reaction. rsc.org
2-Chloro-1,3-dithiane is a versatile reagent for the synthesis of 1,3-dithiane derivatives. oup.comacs.org It can react with various nucleophiles to introduce the 1,3-dithiane moiety. oup.comacs.org
Reaction with Carbon Nucleophiles: 2-Chloro-1,3-dithiane reacts with carbon nucleophiles, such as Grignard reagents, to form C-C bonds at the 2-position of the dithiane ring. acs.org
Electrophilic Aromatic Substitution: It can also participate in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, like phenols, to introduce a protected formyl group. acs.org
Iron-Catalyzed Dithioacetalization: An iron-catalyzed dithioacetalization of aldehydes using 2-chloro-1,3-dithiane provides an efficient route to 1,3-dithianes under mild conditions, resulting in good to excellent yields. organic-chemistry.org
The table below summarizes reactions involving 2-chloro-1,3-dithiane.
| Reactant | Reagent | Product Type | Reference |
| Unactivated Alkynes | 2-Chloro-1,3-dithiane | Markovnikov 1,3-dithianes | rsc.orgrsc.org |
| Grignard Reagents | 2-Chloro-1,3-dithiane | 2-Substituted 1,3-dithianes | acs.org |
| Phenols | 2-Chloro-1,3-dithiane | para-Substituted 2-(1,3-dithianyl) derivatives | acs.org |
| Aldehydes | 2-Chloro-1,3-dithiane (Fe catalyst) | 1,3-Dithianes | organic-chemistry.org |
This table illustrates the versatility of 2-chloro-1,3-dithiane in synthesis.
Formation of β-Keto 1,3-Dithianes via Conjugate Addition
The synthesis of β-keto 1,3-dithianes can be effectively achieved through a double conjugate addition of dithiols to propargylic carbonyl compounds. researchgate.netorganic-chemistry.orgnih.govcapes.gov.br This method provides a versatile platform for creating these valuable intermediates, which serve as masked 1,3-dicarbonyl systems in organic synthesis. organic-chemistry.orgcapes.gov.br The reaction is particularly useful for the preparation of functionalized oxygen-containing heterocycles, which are important in the synthesis of natural products. organic-chemistry.orgcapes.gov.br
The general approach involves the reaction of a dithiol, such as propane-1,3-dithiol, with a propargylic ketone, ester, or aldehyde in the presence of a base. researchgate.netorganic-chemistry.org Research has shown that the optimal conditions for this transformation often involve the use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), frequently with a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2). researchgate.netorganic-chemistry.org The reaction typically proceeds by the addition of the base to a solution of the dithiol and the propargylic carbonyl compound at a reduced temperature, such as -10 °C, before allowing it to warm to 0 °C. researchgate.net
This methodology has been successfully applied to a range of propargylic compounds, demonstrating good to excellent yields. researchgate.netorganic-chemistry.org The reaction accommodates various substituents on the propargylic carbonyl compound, including both ketones and esters. researchgate.net An important aspect of this method is its ability to preserve the stereochemical integrity of substrates with base-sensitive asymmetric centers. researchgate.net
A key study in this area investigated the scope of the reaction with several propargylic compounds. The findings are summarized in the table below.
| Entry | Propargylic Carbonyl | Product | Yield (%) |
| 1 | 1a | 2a | 91 |
| 2 | 1b | 2b | 83 |
| 3 | 1c | 2c | 85 |
| 4 | 1d | 2d | 79 |
| 5 | 1e | 2e | 81 |
| 6 | 1f | 2f | 89 |
| 7 | 1g | 2g | 88 |
This table presents data on the conjugate addition of propane-1,3-dithiol to various propargylic carbonyls to form β-keto 1,3-dithianes. The reactions were generally carried out using sodium methoxide in a methanol-dichloromethane solvent system at temperatures ranging from -10 °C to 0 °C. researchgate.net
Furthermore, this synthetic strategy has been extended to tandem reactions. For instance, a dithiol addition followed by an intramolecular aldol (B89426) reaction has been used to generate highly functionalized cyclic systems. researchgate.netresearchgate.net This tandem process highlights the versatility of β-keto 1,3-dithianes as intermediates in the construction of complex molecular architectures. researchgate.net
Reactivity and Mechanistic Investigations of Methyl 2 1,3 Dithian 2 Yl Acetate and Its Derivatives
Reactivity of the 2-Position of the 1,3-Dithiane (B146892) Ring (e.g., Lithiation)
The C-H bond at the 2-position of the 1,3-dithiane ring, situated between the two sulfur atoms, exhibits notable acidity. This acidity is a cornerstone of dithiane chemistry, enabling the formation of a stabilized carbanion through deprotonation, most commonly with a strong base like n-butyllithium. brynmawr.eduyoutube.com This process, known as lithiation, generates a 2-lithio-1,3-dithiane derivative, a potent nucleophile. brynmawr.eduyoutube.com The stability of this anion is attributed to the delocalization of the negative charge by the adjacent sulfur atoms, possibly involving their d-orbitals. scribd.com
Nucleophilic Reactivity of Dithian-2-yl Anions
The 2-lithio-1,3-dithiane anion, generated from the deprotonation of a 1,3-dithiane, is a powerful nucleophile. scribd.com This nucleophilic character allows it to participate in a wide array of carbon-carbon bond-forming reactions. These anions can readily attack various electrophilic species, a reactivity pattern often referred to as "umpolung" or reverse polarity, as the carbon at the 2-position behaves as a nucleophile rather than its usual electrophilic character in a carbonyl equivalent. uwindsor.ca The resulting dithian-2-yl anions can engage in nucleophilic additions to a variety of substrates including halides, epoxides, carbonyl compounds, and nitriles. scribd.com For instance, the reaction of 2-lithio-1,3-dithiane with aldehydes and ketones leads to the formation of tetrahedral carbonyl addition products, which upon hydrolysis yield α-hydroxy carbonyl compounds. scribd.com
Electrophilic Attack on Lithiated Dithianes
The versatility of lithiated dithianes is further demonstrated by their reactions with a broad spectrum of electrophiles. organic-chemistry.org A common and synthetically useful reaction is the alkylation of 2-lithio-1,3-dithianes. organic-chemistry.org While reactions with tosylates of primary or secondary alcohols are often inefficient, benzenesulfonates of primary alcohols have been found to react smoothly with 2-lithio-1,3-dithiane and its derivatives at room temperature to afford 2-alkylated products in high yields. organic-chemistry.org This reaction is thought to be facilitated by the formation of an "ate-complex" with the sulfonate salt, which stabilizes the intermediate. organic-chemistry.org
The general procedure for such an alkylation involves the preparation of the 2-lithio-1,3-dithiane in a solvent mixture like tetrahydrofuran (B95107) and hexane, followed by the addition of the arenesulfonate. The reaction mixture is typically stirred for an extended period, after which the desired 2-alkyl-1,3-dithiane can be isolated and purified. organic-chemistry.org
| Electrophile | Dithiane Derivative | Product | Yield (%) |
| Primary Alkyl Halide | 2-Lithio-1,3-dithiane | 2-Alkyl-1,3-dithiane | Good |
| Aldehyde | 2-Lithio-1,3-dithiane | α-Hydroxyalkyl-1,3-dithiane | Good |
| Ketone | 2-Lithio-1,3-dithiane | α-Hydroxyalkyl-1,3-dithiane | Good |
| Primary Alcohol Benzenesulfonate | 2-Lithio-1,3-dithiane | 2-Alkyl-1,3-dithiane | High |
| Primary Alcohol Benzenesulfonate | 2-Lithio-2-phenyl-1,3-dithiane | 2-Alkyl-2-phenyl-1,3-dithiane | High |
Transformations Involving the Ester Moiety
The ester group in methyl 2-(1,3-dithian-2-yl)acetate provides another site for chemical modification. Standard ester transformations, such as hydrolysis, amidation, or reduction, can be performed, although the specific conditions must be chosen carefully to avoid unintended reactions with the dithiane ring. For example, in a study on a related compound, 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, it was observed that hydride and Grignard-type additions occurred selectively at the keto group, leaving the dithiane and acetal (B89532) moieties intact. researchgate.net This suggests that similar selectivity can be achieved for transformations of the ester group in this compound, allowing for the synthesis of a variety of derivatives.
Mechanistic Studies of Dithiane-Mediated Reactions
The unique reactivity of the 1,3-dithiane ring has prompted detailed mechanistic investigations to understand the underlying principles of the reactions it mediates.
Detailed Reaction Pathways (e.g., Palladium-mediated oxidations)
Recent research has explored the use of dithiane derivatives as transmetalation reagents in palladium-catalyzed cross-coupling reactions. brynmawr.edu For instance, the palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes has been successfully demonstrated. brynmawr.edu The proposed mechanism for this transformation follows the general catalytic cycle of palladium-catalyzed cross-coupling reactions, which includes oxidative addition, transmetalation, and reductive elimination. youtube.com
A putative mechanism suggests that the transmetalation/ligand exchange step is similar to that in α-carbonyl arylation, where pre-coordination of the sulfur atom to the palladium center increases the acidity of the C2 proton of the dithiane, thereby facilitating the transmetalation process. brynmawr.edu
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst inserts into the aryl bromide bond, forming a palladium(II) intermediate. |
| Transmetalation | The deprotonated 2-aryl-1,3-dithiane transfers its aryl group to the palladium(II) center, displacing the bromide. This step is likely assisted by the coordination of a sulfur atom to the palladium. |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired 2,2-diaryl-1,3-dithiane product and regenerating the palladium(0) catalyst. |
Role of the Dithiane Ring in Stabilizing Intermediates
The 1,3-dithiane ring plays a crucial role in stabilizing reactive intermediates, which is fundamental to its utility in organic synthesis. The most significant example is the stabilization of the carbanion at the 2-position. uwindsor.ca This stabilization is attributed to the ability of the two adjacent sulfur atoms to delocalize the negative charge. scribd.com While the exact nature of this stabilization has been a subject of debate, it is generally accepted that the polarizability of the sulfur atoms and the potential involvement of their vacant d-orbitals contribute significantly. uwindsor.ca
Furthermore, in reactions such as the photoremoval of the dithiane protecting group, the dithiane ring influences the reaction mechanism. acs.orgresearchgate.net Studies have shown that electron transfer from the dithiane to a triplet sensitizer (B1316253) is extremely rapid, leading to the formation of a dithiane radical cation. acs.orgresearchgate.net This radical cation can then undergo C-S bond cleavage to form a distonic radical cation species, a key intermediate in the deprotection pathway. acs.orgresearchgate.net The stability of these radical cation intermediates is influenced by the substituents on the dithiane ring. acs.orgresearchgate.net
Divergent Reaction Mechanisms
The reactivity of the carbanion generated from deprotonation of 2-substituted-1,3-dithianes, such as the lithiated form of this compound, is characterized by its ability to undergo a variety of reaction pathways, leading to a diverse range of products. This divergent reactivity is highly dependent on the nature of the electrophile employed, as well as the specific substitution on the dithiane ring and the reaction conditions.
One of the most common pathways is the nucleophilic addition to a wide array of electrophiles. For instance, the anion of 1,3-dithiane readily reacts with epoxides to yield β-hydroxy carbonyl compounds after hydrolysis. Similarly, addition to aldehydes and ketones produces tetrahedral intermediates that, upon hydrolysis, afford α-hydroxy carbonyl compounds. scribd.com Reaction with nitriles provides a route to dicarbonyl compounds through nucleophilic addition followed by hydrolysis. scribd.com
However, under certain conditions, the reaction can diverge from simple addition to follow more complex pathways. A notable example is the reaction of 2-lithio-1,3-dithianes with nitroarenes. This reaction can proceed through two competing pathways: conjugate addition and a single-electron transfer (SET) or redox process. The balance between these pathways is sensitive to temperature, with lower temperatures favoring the addition product. researchgate.net The nature of the substituent on the dithiane also plays a crucial role; while 2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, its 2-methyl and 2-phenyl derivatives exclusively give 1,6-addition products. researchgate.net
Further illustrating divergent reactivity, the reaction of lithiated 2-trimethylsilyl-1,3-dithiane (B1293776) with benzoyl cyanide results in the formation of a cyanoketene dithioacetal, rather than the anticipated acyl dithiane that typically arises from reactions with other carboxylic acid derivatives. This highlights how the interplay of substituents on both the dithiane and the electrophile can steer the reaction towards unconventional products.
The reactivity of oxidized dithiane derivatives introduces additional divergent possibilities. For example, the reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes can result in single or multiple alkyl group migrations from the boron to the carbon atom of the dithiane. The reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane leads to a single migration, displacing the chloride to ultimately form nonanoic acid after oxidation. cardiff.ac.uk In contrast, lithiated 2-methoxy-1,3-dithiane-1-oxide undergoes a double migration, displacing both the methoxy (B1213986) group and a thiolate unit of the ring, to produce dioctyl ketone. cardiff.ac.uk This demonstrates how the choice of leaving group and the oxidation state of the sulfur atoms direct the reaction towards different final products.
The following table summarizes the divergent reaction pathways of lithiated dithiane derivatives with various electrophiles:
| Dithiane Derivative | Electrophile | Major Product Type | Reference |
| 2-Lithio-1,3-dithiane | Epoxides | β-Hydroxy carbonyl compound (after hydrolysis) | scribd.com |
| 2-Lithio-1,3-dithiane | Aldehydes/Ketones | α-Hydroxy carbonyl compound (after hydrolysis) | scribd.com |
| 2-Lithio-1,3-dithiane | Nitriles | Dicarbonyl compound (after hydrolysis) | scribd.com |
| 2-Lithio-1,3-dithiane | Nitroarenes | Conjugate addition or Redox products | researchgate.net |
| 2-Lithio-2-trimethylsilyl-1,3-dithiane | Benzoyl Cyanide | Cyanoketene dithioacetal | |
| 2-Chloro-1,3-dithiane-1,3-dioxide | Trioctylborane | Carboxylic acid (after single migration and oxidation) | cardiff.ac.uk |
| 2-Methoxy-1,3-dithiane-1-oxide | Trioctylborane | Ketone (after double migration and oxidation) | cardiff.ac.uk |
Computational Chemistry Approaches to Elucidate Mechanisms (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and conformational preferences of 1,3-dithiane derivatives, including this compound. These theoretical studies provide valuable insights into transition states, reaction energetics, and the influence of stereoelectronic effects, which are often difficult to probe experimentally.
A key area of investigation has been the conformational preference of the lithiated dithiane intermediate. DFT calculations at the Becke3LYP/6-31G(d,p) level have been employed to study the energetics and structural properties of 2-lithio-1,3-dithiane and its derivatives. acs.org These studies have confirmed a strong preference for the equatorial orientation of the C-Li bond. The calculated energy difference between the axial and equatorial conformers of 2-lithio-1,3-dithiane is significant, providing a quantitative measure of this preference. acs.org
The stability of the equatorial isomer is attributed to favorable nC → σ*S-C hyperconjugation, while the destabilization of the axial isomer is linked to repulsive nC/nS orbital interactions. acs.org Furthermore, computational models have revealed that in the equatorial conformer, the lithium atom is coordinated to the ring's sulfur atoms, forming a contact ion pair. acs.org For the axial conformer of 2-lithio-2-phenyl-1,3-dithiane, DFT studies predict an interesting structure where the lithium atom is bonded to multiple carbon and sulfur atoms, forming a highly delocalized system. acs.org
The following table presents the calculated energy differences between the axial and equatorial conformers of lithiated 1,3-dithiane derivatives from DFT studies:
| Compound | Conformer | Relative Energy (kcal·mol⁻¹) | Reference |
| 2-Lithio-1,3-dithiane | Axial (1-Li-ax) | 14.2 | acs.org |
| Equatorial (1-Li-eq) | 0.0 | acs.org | |
| 2-Lithio-2-phenyl-1,3-dithiane | Axial (2-Li-ax) | 4.10 | acs.org |
| Equatorial (2-Li-eq) | 0.0 | acs.org |
DFT calculations have also been instrumental in understanding the mechanisms of more complex reactions. For instance, in the photodeprotection of 1,3-dithianes, theoretical calculations have supported experimental findings that the reaction proceeds via a superoxide (B77818) anion-driven mechanism. These studies help to map out the potential energy surface of the reaction, identify key intermediates and transition states, and rationalize the observed product distribution. By providing a molecular-level picture of the reaction pathway, computational chemistry offers a powerful complement to experimental investigations into the reactivity of this compound and related compounds.
Synthetic Utility and Applications of Methyl 2 1,3 Dithian 2 Yl Acetate in Complex Molecular Architectures
Carbon-Carbon Bond Formation
The deprotonated form of methyl 2-(1,3-dithian-2-yl)acetate acts as a potent nucleophile, participating in a range of reactions that form new carbon-carbon bonds. This reactivity is fundamental to its role in extending carbon chains and introducing functionalized acetate (B1210297) units.
Alkylation Reactions (e.g., with alkyl halides, aryl halides, alkyl dihalides)
The reaction of the 2-lithio-1,3-dithiane derivative with various electrophiles is a cornerstone of its synthetic utility. Alkylation with primary alkyl halides or arenesulfonates proceeds efficiently to yield 2-substituted dithiane derivatives. organic-chemistry.org This method provides a reliable pathway for chain elongation. The reaction with dihalides can also be employed to form larger, more complex structures, including cyclic systems.
Table 1: Examples of Alkylation Reactions with Lithiated Dithianes
| Electrophile | Dithiane Derivative | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-Bromobutane | 2-Lithio-1,3-dithiane | n-BuLi / THF | 2-Butyl-1,3-dithiane | >90 |
| Benzyl (B1604629) Bromide | 2-Lithio-1,3-dithiane | n-BuLi / THF | 2-Benzyl-1,3-dithiane | 85-95 |
| 1,4-Dibromobutane | 2-Lithio-1,3-dithiane | n-BuLi / THF | 1,4-Bis(1,3-dithian-2-yl)butane | High |
Note: The table provides examples with the parent 1,3-dithiane (B146892) for illustrative purposes of the general reactivity.
Conjugate Addition Reactions (e.g., to α,β-unsaturated carbonyls)
The nucleophilic dithiane anion readily participates in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. youtube.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents after deprotection of the dithiane group. The addition to acceptors like enones, enoates, and unsaturated nitriles allows for the construction of intricate carbon skeletons found in many natural products. uwindsor.caresearchgate.net A photoredox-catalyzed radical conjugate addition has also been developed, expanding the scope of this transformation. rsc.org
Table 2: Conjugate Addition Reactions with Lithiated Dithianes
| Michael Acceptor | Dithiane Derivative | Conditions | Product Type |
|---|---|---|---|
| Cyclohexenone | 2-Lithio-1,3-dithiane | n-BuLi, THF, -78 °C | 3-(1,3-Dithian-2-yl)cyclohexanone |
| Methyl Acrylate | 2-Lithio-1,3-dithiane | n-BuLi, THF | Methyl 4-(1,3-dithian-2-yl)butanoate |
Aldol-Type Reactions (e.g., with aldehydes and ketones)
The reaction of the lithiated dithiane derived from this compound with aldehydes and ketones provides a direct route to β-hydroxy-α-dithianyl esters. youtube.com This aldol-type addition is a fundamental transformation for creating β-hydroxy carbonyl moieties, which are prevalent structural motifs in polyketide natural products. The resulting adducts can be further manipulated, for instance, by oxidation of the secondary alcohol and subsequent deprotection of the dithiane to reveal a β-keto ester.
The stereochemical outcome of these reactions can often be controlled, particularly when using chiral auxiliaries or catalysts, though simple diastereoselectivity can be achieved based on the reaction conditions and substrates. researchgate.netharvard.edu
Cross-Coupling Reactions (e.g., Palladium-catalyzed reactions)
More recent advancements have demonstrated the utility of 1,3-dithianes in transition-metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been developed. nih.gov In this process, the dithiane acts as a polarity-reversed transmetalation reagent. This methodology allows for the synthesis of unsymmetrical diaryl ketones or diarylmethanes following deprotection or reduction, respectively. This approach expands the toolkit for creating C(sp²)-C(sp²) bonds using dithiane chemistry, which traditionally focused on C(sp³)-centered nucleophiles. researchgate.net
Protecting Group Strategies
Beyond its role as a synthetic handle for C-C bond formation, the 1,3-dithiane group is widely employed as a protecting group for aldehydes and ketones. thieme-connect.de Its stability profile makes it particularly valuable in complex, multistep syntheses.
Stability of 1,3-Dithianes under Various Reaction Conditions
The 1,3-dithiane group is known for its exceptional stability under a wide range of reaction conditions, which is a key reason for its widespread use as a carbonyl protecting group. organic-chemistry.orgthieme-connect.com It is generally inert to both acidic and basic conditions where other protecting groups like acetals might be cleaved. uwindsor.caasianpubs.org
Table 3: Stability of the 1,3-Dithiane Group
| Condition/Reagent Class | Stability | Notes |
|---|---|---|
| Aqueous Acid | Stable | Resistant to mild and moderate acidic hydrolysis that would cleave O,O-acetals. organic-chemistry.org |
| Aqueous Base | Stable | Highly stable to strong bases like hydroxides, alkoxides, and LDA. organic-chemistry.org |
| Nucleophiles | Stable | Unreactive towards organometallics (RLi, RMgX), enolates, and amines. organic-chemistry.org |
| Reducing Agents | Stable | Not affected by common hydride reagents such as LiAlH₄ and NaBH₄. organic-chemistry.org |
| Oxidizing Agents | Labile | Can be cleaved under specific oxidative conditions (e.g., with NBS, NCS, or I₂ in aqueous solvents). Over-oxidation can lead to sulfoxides or sulfones. |
Deprotection to regenerate the carbonyl group typically requires specific and often harsh conditions. thieme-connect.com Common methods include reactions with mercury(II) salts (e.g., HgCl₂/CaCO₃), oxidative cleavage (e.g., with N-bromosuccinimide or bis(trifluoroacetoxy)iodobenzene), or alkylative hydrolysis. uwindsor.cathieme-connect.com This robust nature allows for selective transformations elsewhere in a molecule without affecting the protected carbonyl group.
Dethioacetalization/Deprotection Methodologies
The regeneration of the carbonyl group from the stable 1,3-dithiane ring is a critical step in the synthetic application of this compound. The stability of the dithioacetal group towards many reagents necessitates the development of specific and often potent methodologies for its cleavage. These methods can be broadly categorized into oxidative, metal-catalyzed, and acidic procedures, among others.
Oxidative Methods (e.g., PhIO, NCS, IBX)
Oxidative cleavage is a common strategy for dethioacetalization, involving the oxidation of the sulfur atoms to facilitate hydrolysis.
Iodosobenzene (B1197198) (PhIO): This hypervalent iodine reagent serves as an effective oxidant for the cleavage of 1,3-dithianes. The reaction can proceed under anhydrous conditions, which is advantageous for substrates containing water-sensitive functional groups. researchgate.net Mechanistic studies suggest that the oxygen atom incorporated into the final carbonyl product originates from the iodosobenzene reagent itself, not from water. researchgate.net The process is generally high-yielding and avoids the use of heavy metals.
N-Chlorosuccinimide (NCS): NCS, often used in combination with a silver salt like silver nitrate (AgNO₃), is a well-established reagent for dithiane deprotection. sci-hub.se It has proven particularly effective for hydrolyzing dithianes in molecules that also contain alkene functionalities, where other methods might fail. sci-hub.se The silver salt acts as a scavenger for the chloride ions produced during the reaction. sci-hub.se
o-Iodoxybenzoic Acid (IBX): IBX is another hypervalent iodine reagent that efficiently cleaves 1,3-dithianes to regenerate the corresponding carbonyl compounds. organic-chemistry.orgtcichemicals.com This method is valued for its mild, neutral reaction conditions, often conducted in water at room temperature, sometimes with additives like β-cyclodextrin to improve efficiency. organic-chemistry.org The reaction is structure-specific; for instance, IBX oxidation of benzyl or allyl thioacetals is rapid, while it is much slower for other alkyl thioacetals. tcichemicals.com
| Reagent | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| PhIO | Anhydrous DCM, room temperature | Water-free conditions, high yields. researchgate.net | Stoichiometric use of reagent. |
| NCS/AgNO₃ | Aqueous acetonitrile | Effective for substrates with alkenes. sci-hub.se | Requires stoichiometric silver salt. |
| IBX | DMSO or aqueous media, room temperature | Mild, neutral conditions. organic-chemistry.org | Insolubility in many organic solvents, can be structure-specific. tcichemicals.com |
Metal-Catalyzed Methods (e.g., Thallium (III) trifluoroacetate)
A variety of metal salts can coordinate to the sulfur atoms of the dithiane, activating it for hydrolysis. While effective, many of these methods involve toxic heavy metals. nih.gov
Thallium (III) trifluoroacetate (TTFA): This reagent facilitates a facile and rapid hydrolysis of thioacetals under mild conditions. cdnsciencepub.comnrcresearchpress.com The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at room temperature and is completed within minutes. cdnsciencepub.com Thallium(III) nitrate has also been reported as a highly effective reagent for this transformation, proving safe for sensitive moieties such as lactones and alkenes. sci-hub.se The high toxicity of thallium compounds, however, is a significant drawback.
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thallium (III) trifluoroacetate | THF, room temperature, 5 min cdnsciencepub.com | Very fast reaction, mild conditions. cdnsciencepub.com | High toxicity of thallium salts. |
| Mercury(II) Salts (e.g., HgCl₂, Hg(NO₃)₂) | Aqueous solvent or solid state | Effective, fast under solid-state conditions. nih.gov | High toxicity of mercury compounds. nih.gov |
| Silver(I) Salts (e.g., AgNO₃) | Aqueous solvent, often with an oxidant (e.g., I₂) | Less toxic than mercury or thallium. sci-hub.se | Higher cost. sci-hub.se |
Acidic Methods
While 1,3-dithianes are generally stable under a wide range of acidic and basic conditions, deprotection can be achieved using certain acidic protocols, although these often require harsh conditions. asianpubs.org A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as a simple and convenient method for the deprotection of 1,3-dithianes at moderate temperatures (20-45 °C). asianpubs.orgresearchgate.net This approach offers an alternative to methods that use toxic or expensive reagents. asianpubs.org
Other Reagents (e.g., BrF₃ for difluoromethyl alkanes)
Beyond simple conversion back to a carbonyl, the dithiane moiety can be transformed into other functional groups. A notable example is the reaction with bromine trifluoride (BrF₃). This powerful fluorinating agent reacts with 2-alkyl-1,3-dithiane derivatives not to yield a carbonyl, but to produce 1,1-difluoromethyl alkanes (R-CHF₂). organic-chemistry.orgorganic-chemistry.org This oxidative desulfurization-fluorination provides a valuable method for incorporating the difluoromethyl group, a functionality of increasing importance in medicinal chemistry, into organic molecules. organic-chemistry.orgresearchgate.net The reaction proceeds effectively with dithianes derived from primary alkyl halides. organic-chemistry.orgresearchgate.net
Total Synthesis of Natural Products and Bioactive Molecules
The 2-(1,3-dithian-2-yl)acetate unit is a valuable building block in the assembly of complex molecular architectures, including natural products and other bioactive molecules. Its utility stems from the dual nature of the dithiane group as both a robust protecting group for a carbonyl and a precursor to a nucleophilic acyl anion equivalent.
Applications in Stereocontrolled Synthesis (e.g., Ushikulide A)
The total synthesis of complex natural products often requires the careful orchestration of protecting groups and stereocontrolled bond formations. The dithiane moiety plays a crucial role in such strategies, as exemplified in the total synthesis of the potent immunosuppressant (-)-Ushikulide A. nih.govnih.govresearchgate.net
In the synthesis of Ushikulide A, a complex macrolide with 14 stereogenic centers, a 1,3-dithiane was incorporated into a key intermediate. nih.gov This dithiane served as a masked aldehyde. After a series of transformations, including a gold-catalyzed spiroketalization reaction to form another part of the molecule, the dithiane was deprotected to reveal the necessary aldehyde functionality. nih.gov This deprotection was achieved by treating the dithiane-containing intermediate with methyl iodide in buffered aqueous acetonitrile, which successfully yielded the target aldehyde without compromising the intricate and sensitive stereochemistry of the advanced intermediate. nih.gov This strategic use of the dithiane as a stable aldehyde surrogate highlights its importance in multistep, stereocontrolled syntheses.
Dithiane Units as Key Intermediates (e.g., in Basidalin synthesis)
The utility of dithiane-containing compounds as pivotal intermediates is well-demonstrated in the total synthesis of natural products. The dithiane group acts as a stable acyl anion equivalent, enabling the formation of crucial carbon-carbon bonds. A prime example is the first total synthesis of Basidalin, a tetronamide antibiotic. ufmg.brnih.govacs.org
In this synthesis, 2-formyl-1,3-dithiane was a key starting material. ufmg.bracs.org It participated in a stereocontrolled vinylogous Mukaiyama aldol (B89426) reaction with a 2-silyloxyfuran derivative, a process that assembled the core butenolide structure of the target molecule. ufmg.bracs.org The dithiane moiety was crucial for this key bond-forming step and was carried through several subsequent transformations, including the installation of an amino group. ufmg.brnih.gov In the final stage of the synthesis, the dithiane was unmasked to reveal the formyl group of Basidalin. ufmg.bracs.org This late-stage deprotection highlights the role of the dithiane as a robust protecting group that facilitates the construction of the complex molecular framework before being converted to the desired carbonyl functionality. ufmg.brnih.gov
The key reaction in the synthesis of Basidalin is summarized below:
| Reactant 1 | Reactant 2 | Key Transformation | Intermediate | Role of Dithiane |
| 2-Formyl-1,3-dithiane | 4-Bromo-2-triisopropylsilyloxyfuran | Vinylogous Mukaiyama Aldol Reaction | 5-((1,3-Dithian-2-yl)(hydroxy)methyl)-4-bromofuran-2(5H)-one | Acyl anion equivalent for C-C bond formation |
Construction of Specific Ring Systems (e.g., Spiroketals, Lactams)
The carbanion derived from this compound is a potent nucleophile for constructing elaborate cyclic systems, including spiroketals and lactams.
Spiroketals: Spiroketals are common structural motifs in many natural products. The synthesis of these systems can be achieved by the reaction of a lithiated dithiane with appropriate electrophiles. For instance, the anion of a dithiane can react with two different chiral epoxides in a sequential manner to build the carbon backbone necessary for spiroketal formation. uwindsor.ca A related strategy involves the asymmetric sulfa-Michael/aldol cascade reaction of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones to access chiral spiro tetrahydrothiophene derivatives, demonstrating the utility of dithiane synthons in constructing spirocyclic frameworks. researchgate.net
Lactams: Dithiane intermediates have proven invaluable in the synthesis of complex alkaloids containing lactam rings. uwindsor.ca In the synthesis of Strychnos alkaloids, for example, the dianion derived from 2-(1,3-dithian-2-yl)indole undergoes a conjugate addition reaction with α,β-unsaturated lactams. uwindsor.ca This key step forms a new carbon-carbon bond and elaborates the intricate, multi-ring system characteristic of these alkaloids. The dithiane group facilitates the crucial nucleophilic attack while the indole and lactam moieties are assembled into the final polycyclic architecture. uwindsor.ca
The following table outlines the general approach:
| Target Ring System | Dithiane Derivative | Electrophile | Key Reaction Type | Resulting Structure |
| Spiroketal | 2-Lithio-1,3-dithiane | Epoxide or Di-electrophile | Sequential Nucleophilic Addition | Acyclic precursor for spiroketalization |
| Lactam-containing Alkaloid | 2-Lithio-2-(indolyl)-1,3-dithiane | α,β-Unsaturated Lactam | Conjugate Addition | Complex polycyclic lactam system |
Heterocycle Synthesis via Dithiane Intermediates (e.g., Pyrazoles, Sulfur-Containing Heterocycles)
The masked carbonyl functionality of dithianes makes them excellent precursors for a variety of heterocyclic systems. The conversion of the dithiane into a 1,3-dicarbonyl equivalent is a particularly powerful strategy for synthesizing heterocycles like pyrazoles.
Pyrazoles: The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgdergipark.org.trmdpi.com β-Keto 1,3-dithianes, which can be prepared by the conjugate addition of dithiols to propargylic esters, serve as masked 1,3-dicarbonyl systems. organic-chemistry.org Hydrolysis of the dithiane group in a molecule like this compound would yield a β-keto ester. This β-keto ester is a direct precursor that can react with a hydrazine derivative in a cyclocondensation reaction to afford a polysubstituted pyrazole. dergipark.org.trresearchgate.net This two-step sequence allows for the synthesis of pyrazoles that might be otherwise difficult to access. beilstein-journals.org
Sulfur-Containing Heterocycles: Dithianes are themselves sulfur-containing heterocycles and can be used as synthons to create other, often larger, sulfur-containing rings. chemistryviews.org For example, dithianyl-substituted propargylamines can undergo a base-mediated rearrangement and ring expansion to produce medium-sized (8- to 10-membered) S,S-heterocycles. chemistryviews.org Furthermore, dithioesters, which can be synthesized via the fragmentation of 1,3-dithiolanes, are known precursors for various sulfur-containing heterocycles, including penam-type antibiotics and pyrazolopyrimidines. nih.gov Additionally, 1,4-dithiane-2,5-diol is a versatile starting material for producing a range of sulfur heterocycles, such as tetrahydrothiophenes and thiazoles, through annulation reactions. researchgate.netmdpi.com
| Target Heterocycle | Dithiane-Derived Intermediate | Co-reactant | Reaction Type |
| Pyrazole | β-Keto ester (from dithiane hydrolysis) | Hydrazine | Cyclocondensation |
| Medium-Sized S,S-Heterocycle | Dithianyl-substituted propargylamine | Base (e.g., KOtBu) | Rearrangement / Ring Expansion |
| Thiazole | 1,4-Dithiane-2,5-diol | Nitrile derivative | Annulation |
Stereochemical Control and Asymmetric Synthesis Involving Methyl 2 1,3 Dithian 2 Yl Acetate Derivatives
Diastereoselective Transformations
Diastereoselective reactions involve the formation of diastereomers in unequal amounts. In the context of methyl 2-(1,3-dithian-2-yl)acetate derivatives, this is typically achieved by reacting the lithiated dithiane with a chiral electrophile, such as a chiral aldehyde or ketone. The inherent stereochemistry of the electrophile influences the trajectory of the nucleophilic attack, leading to a preferential formation of one diastereomeric product over the other.
The addition of 2-lithio-1,3-dithiane anions to carbonyl compounds is a classic example of such a transformation. When the carbonyl compound contains a pre-existing stereocenter, particularly at the α- or β-position, the reaction can exhibit significant diastereoselectivity. This selectivity is often rationalized using stereochemical models like the Felkin-Ahn or Cram chelation models.
For instance, the addition of the lithiated dithiane derived from this compound to a chiral α-alkoxy aldehyde can proceed via a chelation-controlled or a non-chelation-controlled pathway. In a non-polar solvent like THF, the lithium cation can coordinate with the aldehyde's carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered ring. The dithiane anion then attacks from the less sterically hindered face, leading to the syn-diastereomer. Conversely, in the presence of strongly coordinating additives or with bulky protecting groups on the alcohol, the chelation is disrupted, and the reaction proceeds through a non-chelated Felkin-Ahn model to favor the anti-diastereomer.
Research has demonstrated high levels of diastereoselectivity in the addition of 2-lithio-1,3-dithiane to homochiral α-substituted γ-lactols. Non-chelation controlled additions resulted in the anti diastereomer with 92% diastereomeric excess (de), while chelation-controlled conditions furnished the syn diastereomer with 96% de. These additions establish two new contiguous stereocenters with a predictable and controllable outcome.
| Electrophile (Chiral Aldehyde) | Reagent | Conditions | Major Diastereomer | Diastereomeric Excess (de) |
| (R)-2,3-O-Isopropylideneglyceraldehyde | Lithiated this compound | THF, -78 °C | syn | >95% |
| N-Boc-(S)-phenylalaninal | Lithiated this compound | THF, -78 °C | anti (Felkin-Ahn) | ~85% |
| 2-Phenylpropanal | Lithiated this compound | THF, -78 °C, + ZnCl₂ | syn (Cram Chelate) | ~90% |
| α-Methyl-β-siloxy aldehyde | Lithiated Methyl Ketone | Mechanistically distinct aldol (B89426) reactions | syn and anti products | Excellent diastereocontrol |
Enantioselective Approaches
While diastereoselective reactions are powerful, the synthesis of enantiomerically pure compounds from achiral precursors requires an enantioselective approach. This involves introducing a source of chirality that can influence the reaction's stereochemical course and is then typically removed.
A robust strategy for achieving enantioselectivity is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is cleaved and can often be recovered for reuse.
In the chemistry of this compound, the auxiliary is typically appended to the acetate (B1210297) functional group. The ester is converted into an amide using a chiral amine, such as a derivative of valine, phenylalanine, or pseudoephedrine. One of the most successful and widely used classes of chiral auxiliaries for this purpose are the Evans oxazolidinones.
For example, this compound can be converted to the corresponding N-acyloxazolidinone by reaction with a lithiated chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting substrate now contains a chiral controller covalently bonded to the reacting system. The bulky substituent on the oxazolidinone (e.g., an isopropyl or benzyl (B1604629) group) effectively shields one face of the enolate that will be formed from the dithiane moiety, forcing the electrophile to approach from the opposite, less hindered face.
With a chiral auxiliary in place, the stage is set for asymmetric alkylation. The first step is the deprotonation of the C-2 position of the dithiane ring using a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) to form a 2-lithio-1,3-dithiane. The lithium cation coordinates with the carbonyl oxygen of the auxiliary's acyl group, forming a rigid chelated intermediate. This conformation orients the bulky substituent of the auxiliary to block one face of the nucleophilic dithiane anion.
Subsequent addition of an electrophile, such as an alkyl halide, occurs preferentially from the sterically accessible face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol at the C-2 position of the dithiane. The diastereoselectivity of these alkylations is often excellent, with diastereomeric ratios exceeding 95:5. After the alkylation, the chiral auxiliary can be hydrolytically or reductively cleaved to yield an enantiomerically enriched carboxylic acid, aldehyde, or alcohol, and the auxiliary can be recovered.
| Chiral Auxiliary | Electrophile (R-X) | Base | Major Diastereomer | Diastereomeric Ratio |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide (BnBr) | n-BuLi | (R)-alkylation product | >95:5 |
| (1S,2S)-Pseudoephedrine amide | Iodomethane (CH₃I) | LDA | (S)-alkylation product | >98:2 |
| (R)-4-Isopropyl-2-oxazolidinone | Allyl iodide | n-BuLi | (R)-alkylation product | >95:5 |
| (S)-Prolinol amide | Ethyl iodide (EtI) | LDA | (R)-alkylation product | ~76% de |
Stereospecific Synthesis of Complex Molecules
The power of the stereochemical control afforded by dithiane chemistry is most evident in its application to the total synthesis of complex natural products. The dithiane-based methods provide a reliable way to construct key fragments containing multiple stereocenters with high fidelity.
For example, the addition of lithiated dithiane derivatives to chiral epoxides or aldehydes derived from the "chiral pool" (readily available enantiopure starting materials like sugars or amino acids) has been a cornerstone in the synthesis of polyketide natural products. A review of the role of 1,3-dithianes in natural product synthesis highlights numerous examples where dithiane carbanions react with complex electrophiles in a highly diastereoselective manner to build up intricate carbon skeletons.
In one instance, a double alkylation of 1,3-dithiane (B146892) with two different chiral aldehydes was used to construct a 1,3-syn-polyol derivative, a key structural motif in many polyketide antibiotics. The stereochemistry of each addition was controlled by the existing chirality in the aldehyde substrates, demonstrating the power of substrate-controlled diastereoselectivity.
Furthermore, an organocatalytic stereoselective addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene was developed, achieving up to 92% enantiomeric excess (ee). The resulting product served as a versatile intermediate for the synthesis of the GABAB receptor agonist baclofen, showcasing a modern asymmetric approach to valuable pharmaceutical agents.
Advanced Methodologies and Future Research Directions
Catalytic Systems for Enhanced Reactivity and Selectivity
The formation and cleavage of the 1,3-dithiane (B146892) group are critical steps in its application in synthesis. Modern research has focused on developing a range of catalytic systems that offer mild conditions, high yields, and excellent chemoselectivity. These catalysts are crucial for both the protection of carbonyl compounds to form dithianes and their subsequent deprotection.
A variety of Lewis and Brønsted acids have proven effective for the thioacetalization of carbonyl compounds. organic-chemistry.org For instance, catalysts like yttrium triflate, hafnium trifluoromethanesulfonate (B1224126), and tungstophosphoric acid can facilitate the formation of 1,3-dithianes efficiently. organic-chemistry.org Iodine has also been used as a mild and effective catalyst for this transformation. organic-chemistry.orgscribd.com For the cleavage of the robust dithiane group, reagents have evolved from harsh heavy metal-based methods to milder oxidative systems. Oxidative deprotection using reagents like bis(trifluoroacetoxy)iodobenzene has been shown to be effective, even for sensitive alkaloid substrates containing tertiary amines. organic-chemistry.org
Recent developments include the use of iron catalysts for dithioacetalization and copper(II) triflate for specific transformations. organic-chemistry.orgresearchgate.net The quest for selectivity is paramount, with catalytic systems being designed to differentiate between various functional groups on a complex molecule. An example of achieving high selectivity involves the reversible inhibition of a catalyst, a strategy that has been used in other areas of catalysis, such as the stereodivergent semihydrogenation of alkynes, and could be adapted for dithiane transformations. nih.gov
Interactive Table 7.1.1: Catalytic Systems for 1,3-Dithiane Formation
| Catalyst | Substrate Scope | Conditions | Key Advantages |
|---|---|---|---|
| Yttrium Triflate | Aldehydes & Ketones | Catalytic amount | High chemoselectivity for aldehydes |
| Hafnium Triflate | Aldehydes & Ketones | Catalytic amount | Effective for various carbonyls |
| Tungstophosphoric Acid | Aldehydes, Ketones, Acetals | Solvent-free | High efficiency and selectivity |
| Iodine | Aldehydes & Ketones | Catalytic amount | Mild reaction conditions |
| Iron Catalyst | Aldehydes | Mild conditions | Good to excellent yields |
Flow Chemistry Applications in Dithiane Synthesis
Continuous flow chemistry is emerging as a powerful technology in the synthesis of fine chemicals, offering advantages in safety, scalability, and efficiency over traditional batch processing. springerprofessional.de The application of flow chemistry to dithiane synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.
Multistep continuous flow synthesis using heterogeneous catalysts has been demonstrated for the production of active pharmaceutical ingredients. springerprofessional.de This approach minimizes the handling of hazardous reagents and allows for the seamless integration of multiple reaction steps. For dithiane chemistry, this could involve a flow reactor for the initial thioacetalization, followed by a column containing a solid-supported base for deprotonation, and then introduction to a stream of an electrophile for alkylation. Subsequent deprotection could also be accomplished in a continuous flow setup, for example, using a packed-bed reactor with a solid-supported oxidizing agent. Light-induced reactions in flow conditions have also been shown to be effective for certain transformations. acs.org
Green and Sustainable Methodologies in Dithiane Transformations
In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for reactions involving 1,3-dithianes. mdpi.com These approaches focus on reducing waste, avoiding toxic reagents and solvents, and improving energy efficiency.
Key green strategies include:
Solvent-Free and Aqueous Reactions: Performing reactions in water or without any solvent reduces the reliance on volatile organic compounds. organic-chemistry.orgresearchgate.net The use of surfactant-combined catalysts like copper bis(dodecyl sulfate) can facilitate thioacetalization in water. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times for the formation of 1,3-dithianes, often under solvent-free conditions. researchgate.net
Reusable Catalysts: Solid-supported catalysts, such as perchloric acid on silica (B1680970) gel (HClO₄-SiO₂), can be easily recovered and reused, reducing cost and waste. organic-chemistry.org
Photochemical Methods: Photoremovable protecting groups represent a green alternative for deprotection. nih.gov The photodeprotection of 1,3-dithianes can be achieved using a sensitizer (B1316253), with studies suggesting the reaction is driven by the superoxide (B77818) anion. acs.org This avoids the use of heavy metal reagents.
Integration of Dithiane Chemistry with Other Synthetic Strategies
The true power of the 1,3-dithiane group is realized when it is integrated into broader synthetic strategies, particularly in the construction of complex molecules like natural products. researchgate.netresearchgate.net The ability of the C-2 proton to be removed by a strong base like n-butyllithium creates a nucleophilic acyl anion equivalent, a concept known as "umpolung" or polarity reversal. youtube.comyoutube.com
This fundamental reactivity is the cornerstone of the Corey-Seebach reaction, where the lithiated dithiane is reacted with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds. scribd.comyoutube.comuwindsor.ca This strategy has been used extensively in the total synthesis of a vast array of natural products. uwindsor.ca
More advanced integrations include:
Tandem Reactions: These are sequential reactions where the product of one step becomes the substrate for the next in the same pot. An example is a tandem conjugate addition–alkylation reaction involving a dithiane derivative. uwindsor.ca
Linchpin Coupling: Dithianes can act as "linchpin" fragments that join two or more complex building blocks together in a convergent synthesis. organic-chemistry.orgresearchgate.net Anion relay chemistry (ARC) is a sophisticated strategy that uses a dithiane-stabilized anion to trigger a cascade of bond-forming events. organic-chemistry.org
Cycloaddition Reactions: Dithiane aldehydes can participate in reactions like intramolecular cycloadditions to stereoselectively form complex polycyclic systems. uwindsor.ca
Theoretical and Computational Studies for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like Methyl 2-(1,3-dithian-2-yl)acetate. Ab initio molecular orbital theory and density functional theory (DFT) have been employed to investigate the structure, stability, and reactivity of the 1,3-dithiane ring. acs.org
These studies have elucidated:
Conformational Preferences: The 1,3-dithiane ring typically adopts a chair conformation. Computational studies have determined the relative energies of the chair, twist, and boat conformers, providing insight into the molecule's dynamic behavior. acs.orgacs.orgsemanticscholar.org For 1,3-dithiane itself, the chair conformer is significantly more stable than the twist conformers. acs.org
Stereoelectronic Effects: Theoretical calculations help explain the influence of orbital interactions on the molecule's geometry and reactivity. For example, calculations have shown how stereoelectronic hyperconjugative interactions affect C-H bond lengths and NMR coupling constants. acs.orgnih.gov
Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways. This has been applied to the photodeprotection of dithianes, supporting experimental findings that the reaction proceeds via a distonic radical cation after C-S bond cleavage and involves the superoxide radical anion. acs.org Such studies are invaluable for optimizing reaction conditions and designing new reagents.
Interactive Table 7.5.1: Calculated Energy Differences for 1,3-Dithiane Conformers
| Conformer Comparison | Method | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Chair vs. 2,5-Twist | HF/6-31G(d) | 4.24 | acs.org |
| Chair vs. 1,4-Boat (TS) | HF/6-31G(d) | 5.53 | acs.org |
TS = Transition State
Emerging Research Areas for 1,3-Dithiane Functionality
Research into 1,3-dithiane chemistry continues to push synthetic boundaries. Several emerging areas promise to expand the utility of this versatile functional group.
Electrochemistry: The use of electrochemical methods for dithiane transformations is a green and powerful approach. For instance, a wide variety of functionalized orthoesters can be prepared under mild electrochemical conditions from easily accessible dithiane derivatives. organic-chemistry.org
Novel Reagents and Reactions: The development of new reagents for dithiane chemistry is ongoing. This includes exploring the reactivity of dithiane oxides, such as in reactions with trialkylboranes to achieve multiple alkyl migrations from boron to carbon, opening new routes to ketones and alcohols. cardiff.ac.uk
Applications in Complex Synthesis: The unique reactivity of dithianes ensures their continued use as key intermediates in the synthesis of architecturally complex natural products and pharmaceuticals. researchgate.net The development of highly chemoselective deprotection methods that are compatible with sensitive functional groups remains an active area of research. organic-chemistry.org
Functional Materials: The incorporation of the dithiane moiety into polymers has been explored, suggesting potential applications in materials science. acs.org
Q & A
Q. What are the established synthetic protocols for Methyl 2-(1,3-dithian-2-yl)acetate, and how are reaction conditions optimized?
The compound is synthesized via acid-catalyzed thioacetalization. A mixture of methyl 3,3-dimethoxypropanoate, propane-1,3-dithiol, and p-toluenesulfonic acid in benzene is refluxed for 25 hours. The product is isolated by distillation under reduced pressure (108–109°C at 0.3 Torr). Key parameters include stoichiometric excess of dithiol, anhydrous conditions, and catalyst loading (0.2 g per 0.116 mol substrate). Yield optimization (81%) requires careful temperature control and removal of water .
| Parameter | Value/Description |
|---|---|
| Substrate | Methyl 3,3-dimethoxypropanoate (17.2 g) |
| Reagent | Propane-1,3-dithiol (1.25 g) |
| Catalyst | p-Toluenesulfonic acid (0.2 g) |
| Solvent | Benzene (200 mL) |
| Distillation Pressure | 0.3 Torr |
Q. What spectroscopic techniques are routinely used to confirm the structure of this compound?
The structure is validated using:
- ¹H NMR (CDCl₃): δ 1.8–2.3 (m, 2H, CH₂), 2.8–3.1 (m, 6H, dithiane S–CH₂), 3.79 (s, 3H, OCH₃), 4.49 (t, 1H, dithiane–CH).
- IR : 1735 cm⁻¹ (ester C=O stretch).
- Elemental Analysis : Found C 43.67%, H 6.02%, S 33.42% (Calcd: C 43.72%, H 6.29%, S 33.35%) .
Q. What are the key applications of this compound in organic synthesis?
The compound serves as a versatile building block:
- Thioacetal Precursor : The 1,3-dithiane moiety protects carbonyl groups, enabling regioselective C–C bond formation in nucleophilic additions .
- Drug Delivery Systems : Derivatives with similar dithiolane structures form stable complexes with bioactive molecules, enhancing solubility and controlled release .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?
Discrepancies may arise from conformational flexibility of the dithiane ring or impurities. Recommended steps:
- X-ray Crystallography : Resolve molecular conformation (e.g., chair vs. boat) and confirm bond angles (e.g., C–S–C ≈ 98–100°) .
- HPLC-MS : Detect trace byproducts (e.g., unreacted dithiol or dimeric species).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What strategies minimize byproduct formation during synthesis?
Common byproducts include oligomeric dithianes or oxidized sulfur species. Mitigation strategies:
Q. How does the dithianyl moiety influence reactivity in nucleophilic reactions?
The 1,3-dithiane ring stabilizes α-carbanions through conjugation with sulfur lone pairs. Key effects:
- Regioselectivity : Nucleophiles preferentially attack the carbonyl-equivalent carbon (C2 of dithiane).
- Acid Sensitivity : The ring opens under strong protic conditions (e.g., HCl/MeOH), releasing the masked carbonyl group.
- Crystallographic Insights : Chair conformations (Q = 0.6979–0.7475 Å) enhance steric accessibility for electrophiles .
Q. How can computational chemistry predict novel reactivity for this compound?
- Transition-State Modeling : Use Gaussian09 to calculate activation barriers for ring-opening reactions (e.g., with Grignard reagents).
- Frontier Orbital Analysis : Identify HOMO-LUMO gaps (e.g., 5.2 eV) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Study solvent effects (e.g., benzene vs. DMF) on reaction kinetics .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of dithiane derivatives?
Discrepancies may stem from assay conditions or impurity profiles. Recommendations:
- Standardized Assays : Use identical cell lines (e.g., HepG2) and controls in antimicrobial studies.
- Purity Verification : Confirm compound integrity via LC-MS before biological testing.
- SAR Studies : Compare this compound with analogues (e.g., ethyl esters) to isolate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
